![molecular formula C10H20FNO2 B1485594 (3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine CAS No. 2165627-90-5](/img/structure/B1485594.png)

(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine

Vue d'ensemble

Description

Molecular Structure Analysis

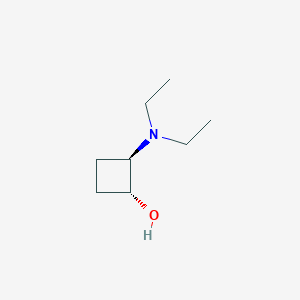

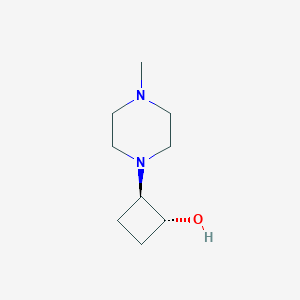

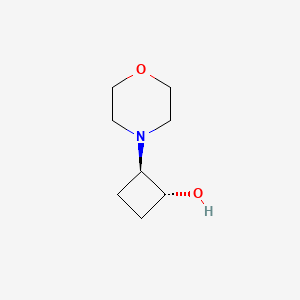

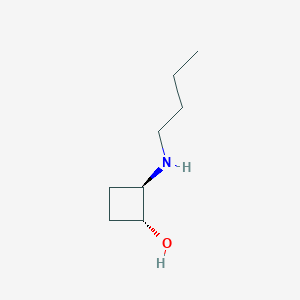

The molecular structure of this compound, as implied by its name, includes a chiral center at the 3rd and 4th carbon in the oxolane ring, meaning it has a non-superimposable mirror image. The prefixes “(3R,4S)” indicate the configuration of these chiral centers .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group might participate in reactions such as acid-base reactions or nucleophilic substitutions. The fluoro group could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amine group could result in basic properties, while the oxygen in the oxolane ring could allow for hydrogen bonding .Applications De Recherche Scientifique

Synthesis and Molecular Recognition : The compound (3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine, a derivative of fluoro-hydroxyprolines, is synthesized from readily available 4-oxo-L-proline derivatives. This synthesis process highlights the compound's utility in studying molecular recognition by biological systems, particularly in the context of hydroxylation and fluorination effects on proline. These modifications affect the pyrrolidine ring pucker and the amide bond ratio, influencing molecular interactions with biological molecules like the von Hippel–Lindau (VHL) E3 ligase. The ligase naturally recognizes hydroxyproline with a specific pucker, but it can also recognize fluoro-hydroxyprolines, indicating the potential of such compounds in targeted protein degradation applications (Testa et al., 2018).

Chemical Analysis : Another application of similar fluoro-amino compounds is in the field of chemical analysis. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used as a reagent for determining the enantiomeric excess (ee) of α-chiral amines. This compound, through regioselective ring-opening reactions with α-chiral amines, facilitates the identification and quantification of diastereomeric products. This showcases the role of fluoro-amino compounds in analytical chemistry, particularly in chiral analysis and resolution (Rodríguez-Escrich et al., 2005).

Biological and Medicinal Chemistry : The fluoro-amino compounds also find applications in biological and medicinal chemistry, where modifications in their structure can lead to significant changes in biological activity. For example, the synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives reveal the impact of fluorination and amino substitution on receptor binding affinities. These compounds serve as molecular modifications of dopamine, with potential implications in neuroscience and pharmacology (Claudi et al., 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R,4S)-4-fluoro-N-(3-propan-2-yloxypropyl)oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20FNO2/c1-8(2)14-5-3-4-12-10-7-13-6-9(10)11/h8-10,12H,3-7H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCOVUWKYVMYNW-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC1COCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OCCCN[C@@H]1COC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)

![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)

![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)

![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)

![trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485519.png)

![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)

![1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485524.png)

![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)

![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)

![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)